Vorapaxar sulfate Vorapaxar sulfate Vorapaxar sulfate is an organic sulfate salt obtained by combining vorapaxar with one molar equivalent of sulfuric acid. A protease-activated receptor-1 antagonist used for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease. It has been shown to reduce the rate of a combined endpoint of cardiovascular death, MI, stroke and urgent coronary revascularisation. It has a role as a cardiovascular drug, a platelet aggregation inhibitor and a protease-activated receptor-1 antagonist. It contains a vorapaxar(1+).
Vorapaxar Sulfate is the sulfate salt form of vorapaxar, an orally bioavailable protease-activated receptor-1 (PAR-1) antagonist, with antiplatelet activity. Upon oral administration, vorapaxar binds to PAR-1 expressed on platelets, and inhibits PAR-1-mediated platelet aggregation. Vorapaxar inhibits thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation, and does not inhibit platelet aggregation induced by adenosine diphosphate (ADP), collagen or a thromboxane mimetic.
See also: Vorapaxar (has active moiety).
Brand Name: Vulcanchem
CAS No.: 705260-08-8
VCID: VC21165447
InChI: InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
SMILES: CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
Molecular Formula: C29H35FN2O8S
Molecular Weight: 590.7 g/mol

Vorapaxar sulfate

CAS No.: 705260-08-8

Cat. No.: VC21165447

Molecular Formula: C29H35FN2O8S

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Vorapaxar sulfate - 705260-08-8

Specification

Description Vorapaxar sulfate is an organic sulfate salt obtained by combining vorapaxar with one molar equivalent of sulfuric acid. A protease-activated receptor-1 antagonist used for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease. It has been shown to reduce the rate of a combined endpoint of cardiovascular death, MI, stroke and urgent coronary revascularisation. It has a role as a cardiovascular drug, a platelet aggregation inhibitor and a protease-activated receptor-1 antagonist. It contains a vorapaxar(1+).
Vorapaxar Sulfate is the sulfate salt form of vorapaxar, an orally bioavailable protease-activated receptor-1 (PAR-1) antagonist, with antiplatelet activity. Upon oral administration, vorapaxar binds to PAR-1 expressed on platelets, and inhibits PAR-1-mediated platelet aggregation. Vorapaxar inhibits thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation, and does not inhibit platelet aggregation induced by adenosine diphosphate (ADP), collagen or a thromboxane mimetic.
See also: Vorapaxar (has active moiety).
CAS No. 705260-08-8
Molecular Formula C29H35FN2O8S
Molecular Weight 590.7 g/mol
IUPAC Name ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
Standard InChI InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
Standard InChI Key NQRYCIGCIAWEIC-CKLVGUEFSA-N
Isomeric SMILES CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O
SMILES CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
Canonical SMILES CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator